N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond and the introduction of the methoxyphenyl and methylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide and sulfonyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
1. Chemical Synthesis and Organic Chemistry
Research has explored the utility of related compounds in chemical synthesis and organic chemistry. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methylamides involves compounds with structural similarities to N2-(2-methoxyphenyl)-N2-(methylsulfonyl)-N1-phenylglycinamide. This process is significant for homologation of alkyl halides to produce α,β-unsaturated N-methoxy-N-methylamide compounds, showcasing the role of similar compounds in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).
2. Medicinal Chemistry and Drug Design
The compound and its analogs have been investigated in medicinal chemistry. For example, a study on Weinreb amide based synthetic equivalents explores the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework using compounds structurally similar to N2-(2-methoxyphenyl)-N2-(methylsulfonyl)-N1-phenylglycinamide. This highlights the potential of such compounds in the design and synthesis of new pharmaceuticals (Kommidi, Balasubramaniam, & Aidhen, 2010).
3. Bone Health and Osteoporosis
In the context of bone health, research has shown that compounds like N-phenyl-methylsulfonamido-acetamide (PMSA) and its derivatives inhibit osteoclastogenesis and could be potential therapeutic agents for postmenopausal osteoporosis. This demonstrates the relevance of such compounds in addressing bone-related health issues (Cho et al., 2020).
4. Peptidomimetics and Drug Development
N-Aminosulfamides, closely related to the target compound, are important in the field of peptidomimetics. They are used in synthesizing peptide mimics, which are significant in drug development and therapeutic applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
5. Environmental Impact and Herbicide Research
Research on similar sulfonylurea compounds like prosulfuron has provided insights into their environmental impact and behavior. Studies on soil pH and water content's effect on these compounds' dissipation help understand their environmental fate and implications in agriculture (Hultgren, Hudson, & Sims, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-11-7-6-10-14(15)18(23(2,20)21)12-16(19)17-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJYZSRDHLBBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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